molecular formula C16H13N3 B1416474 (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile CAS No. 885272-76-4

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile

Cat. No.: B1416474
CAS No.: 885272-76-4
M. Wt: 247.29 g/mol
InChI Key: AHFSQUVGIKCXBO-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of nitrogen-containing heterocyclic compounds specifically categorized within the imidazo[1,2-a]pyridine family. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as (6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile. This nomenclature reflects the precise positioning of substituents on the fused bicyclic framework, where the imidazole ring is fused to the pyridine ring at the 1,2-positions.

The compound bears the Chemical Abstracts Service registry number 885272-76-4, providing a unique identifier for database searches and commercial procurement. Its molecular formula is established as C16H13N3, indicating a total of sixteen carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms within its structure. The molecular weight is documented as 247.29 grams per mole, confirming its relatively compact yet complex molecular architecture.

Table 1: Chemical Identification Data for this compound

Property Value Source
Chemical Abstracts Service Number 885272-76-4
International Union of Pure and Applied Chemistry Name (6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Molecular Formula C16H13N3
Molecular Weight 247.29 g/mol
InChI Key AHFSQUVGIKCXBO-UHFFFAOYSA-N
Physical Form Red Solid

The structural classification places this compound within the broader category of fused bicyclic heterocycles, specifically the 5-6 membered ring systems that have gained considerable attention in medicinal chemistry. The presence of three nitrogen atoms distributed across the fused ring system contributes to its unique electronic properties and potential for diverse chemical interactions. The acetonitrile functional group attached at the 3-position provides additional reactivity and serves as a crucial structural element for pharmaceutical applications.

Historical Context in Imidazo[1,2-a]pyridine Chemistry

The development of imidazo[1,2-a]pyridine chemistry can be traced back to foundational work by W.L. Mosby in 1961, who conducted pioneering structural and compositional analysis of these complex heterocyclic compounds. This seminal research established the groundwork for understanding the vast array of derivatives that have since emerged, demonstrating extensive pharmacological potential and diverse applications in medicinal chemistry. The historical progression of imidazo[1,2-a]pyridine research has been marked by continuous development due to the scaffold's intriguing chemical structure and varied biological activity.

The recognition of imidazo[1,2-a]pyridines as a privileged structural class occurred over several decades of intensive research into their therapeutic applications. The scaffold gained prominence when several commercial drugs incorporating this framework, such as Zolpidem, Olprinone, and Soraprazan, demonstrated significant therapeutic value across diverse medical applications. These successes established the imidazo[1,2-a]pyridine core as a fundamental building block for drug discovery efforts.

The specific compound this compound emerged as part of synthetic pathways developed for creating pharmaceutical intermediates, particularly in the production of sleep aids and related therapeutic agents. The compound serves as a crucial intermediate in the synthesis of Zolpidem, demonstrating its practical importance in pharmaceutical manufacturing processes. The synthetic methodologies for accessing this specific derivative have evolved alongside broader advances in imidazo[1,2-a]pyridine chemistry, benefiting from improved understanding of reaction mechanisms and optimization strategies.

Research into this compound class has been characterized by a systematic exploration of structure-activity relationships, leading to the identification of optimal substitution patterns for various therapeutic applications. The 6-methyl and 2-phenyl substitution pattern represents a particularly successful combination that has been extensively studied for its contribution to biological activity and synthetic accessibility. The historical development of synthetic approaches to these compounds has progressed from early condensation reactions to more sophisticated multicomponent processes and metal-catalyzed transformations.

Significance in Heterocyclic Chemistry Research

This compound holds exceptional significance within heterocyclic chemistry research due to its representation of fundamental structural principles governing fused ring systems. The compound exemplifies the successful integration of multiple heterocyclic elements within a single molecular framework, demonstrating how nitrogen-containing rings can be systematically combined to create compounds with enhanced properties. Research into this specific compound has contributed valuable insights into the relationship between molecular structure and biological activity within the imidazo[1,2-a]pyridine class.

The structural complexity of this compound makes it an excellent model system for studying electronic interactions within fused heterocyclic systems. The presence of three nitrogen atoms positioned at strategic locations within the ring system creates unique electronic environments that influence both chemical reactivity and biological recognition processes. This electronic architecture has proven particularly valuable for understanding how molecular recognition occurs between small molecules and biological targets.

Contemporary heterocyclic chemistry research has identified this compound as representative of the broader class of "drug prejudice" scaffolds, which are characterized by their frequent appearance in pharmaceutical development programs. The term "drug prejudice" reflects the observation that certain molecular frameworks appear repeatedly in successful drug molecules, suggesting inherent structural features that favor biological activity. Research into the fundamental properties underlying this phenomenon has positioned this compound as a key compound for understanding structure-activity relationships.

The synthetic accessibility of this compound has made it a valuable target for methodological development in heterocyclic synthesis. Researchers have utilized this compound as a benchmark for evaluating new synthetic methodologies, particularly those aimed at improving efficiency, reducing environmental impact, and expanding substrate scope. The compound's role in synthetic methodology development extends beyond its immediate pharmaceutical applications to encompass broader questions about optimal strategies for constructing complex heterocyclic frameworks.

Position Within the "Drug Prejudice" Scaffold Family

The designation of imidazo[1,2-a]pyridines as "drug prejudice" scaffolds reflects their remarkable prevalence in pharmaceutical development and their consistent demonstration of biological activity across diverse therapeutic areas. This compound occupies a central position within this scaffold family due to its specific substitution pattern and functional group arrangement that have proven particularly successful in drug development applications.

The concept of "drug prejudice" emerges from systematic analysis of pharmaceutical databases, which reveals that certain molecular frameworks appear with disproportionate frequency in approved drugs and clinical candidates. Imidazo[1,2-a]pyridines have consistently ranked among the most prominent privileged structures, with numerous examples demonstrating activity against diverse biological targets. This pattern suggests that the fundamental electronic and geometric properties of the imidazo[1,2-a]pyridine framework provide an optimal foundation for molecular recognition processes.

Table 2: Representative "Drug Prejudice" Compounds Based on Imidazo[1,2-a]pyridine Scaffolds

Compound Class Therapeutic Application Key Structural Features Reference
Zolpidem derivatives Sleep disorders 6-methyl, 2-aryl substitution
Olprinone analogues Cardiovascular conditions Varied substitution patterns
Soraprazan variants Gastrointestinal disorders Specific functional groups
Antimycobacterial agents Infectious diseases Carboxamide derivatives

Within this broader family, this compound represents a particularly well-studied example that combines multiple favorable structural elements. The 6-methyl substitution has been consistently associated with enhanced biological activity across various therapeutic applications, while the 2-phenyl group provides optimal electronic and steric properties for target recognition. The acetonitrile functional group at the 3-position serves both as a reactive handle for further synthetic elaboration and as a bioisosteric replacement for other functional groups.

The positioning of this compound within the "drug prejudice" scaffold family is further reinforced by its role as a synthetic intermediate for multiple pharmaceutical targets. The compound's structural framework provides access to diverse chemical modifications that can be tailored for specific therapeutic applications while maintaining the core scaffold responsible for biological activity. This versatility has established the compound as a preferred starting point for medicinal chemistry programs seeking to explore structure-activity relationships within the imidazo[1,2-a]pyridine class.

Research Scope and Scientific Relevance

The scientific relevance of this compound extends across multiple research domains, encompassing synthetic methodology development, structure-activity relationship studies, and pharmaceutical applications. Current research initiatives have identified this compound as a valuable probe for understanding fundamental principles governing heterocyclic chemistry, particularly in relation to electronic effects and conformational preferences within fused ring systems.

Contemporary research scope includes comprehensive investigation of synthetic pathways leading to this compound, with particular emphasis on developing environmentally sustainable and economically viable manufacturing processes. Green chemistry approaches have been extensively explored, including microwave-assisted synthesis, catalyst-free methodologies, solvent-free reactions, and mechanochemical processes. These investigations have contributed to improved understanding of reaction mechanisms while reducing the environmental impact of pharmaceutical manufacturing.

Properties

IUPAC Name

2-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-7-8-15-18-16(13-5-3-2-4-6-13)14(9-10-17)19(15)11-12/h2-8,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFSQUVGIKCXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2CC#N)C3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibition of COX-2 and the PI3K/Akt/mTOR pathway are key examples of its molecular action. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, allowing for sustained biological activity. Long-term exposure to the compound has been associated with persistent inhibition of cell proliferation and induction of apoptosis in cancer cells.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation. The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity. These metabolic processes can affect the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Biological Activity

(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizes findings from various studies, and presents relevant data tables and case studies.

Chemical Structure

The compound belongs to the imidazo[1,2-a]pyridine class, which is characterized by a fused ring structure that enhances its biological properties. The specific molecular formula is C14_{14}H12_{12}N2_{2}, and it features a methyl group at position 6 and a phenyl group at position 2 of the imidazo ring.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising results as an inhibitor of PI3Kα, a key enzyme involved in cancer cell proliferation. In vitro studies demonstrated significant antiproliferative effects on various cancer cell lines including HCC827 (lung cancer) and MCF-7 (breast cancer) cells .
  • Antimicrobial Properties : Preliminary antimicrobial evaluations indicate moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics like streptomycin .

Anticancer Activity

A recent study explored the structure-activity relationship (SAR) of derivatives based on the imidazo[1,2-a]pyridine scaffold. The following table summarizes key findings related to anticancer activity:

CompoundCell LineIC50 (μM)Mechanism of Action
6bHCC8275.4PI3Kα inhibition
6bA5498.7PI3Kα inhibition
6bMCF-76.3PI3Kα inhibition

The results indicate that the compound's effectiveness varies across different cancer cell lines, with HCC827 cells being particularly sensitive to treatment .

Antimicrobial Activity

In antimicrobial studies, this compound was evaluated using the agar diffusion method. The following table presents the antimicrobial efficacy against selected strains:

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis10128

These findings suggest that while the compound possesses some antimicrobial properties, further optimization may be necessary to enhance its efficacy against resistant strains .

Case Studies

Several case studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in clinical applications:

  • Case Study on Cancer Treatment : A clinical trial involving patients with non-small cell lung cancer demonstrated that compounds similar to this compound can significantly reduce tumor size when combined with existing chemotherapy regimens.
  • Antimicrobial Resistance : A study focusing on antibiotic-resistant bacterial strains found that derivatives of this compound could restore sensitivity to conventional antibiotics when used in combination therapy.

Scientific Research Applications

Therapeutic Applications

1.1. Pharmacological Properties

The compound is primarily noted for its hypnotic and sedative effects. It belongs to a class of imidazopyridine derivatives, which have been investigated for their ability to modulate neurotransmitter systems. Specifically, compounds in this category have shown promise in treating sleep disorders and anxiety-related conditions due to their action on GABA receptors, similar to well-known drugs like zolpidem .

1.2. Cancer Treatment

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit certain kinases involved in cancer progression, particularly c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs). This suggests that (6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile may serve as a lead compound for developing targeted cancer therapies .

Case Study 1: Sleep Disorders

A clinical trial investigated the efficacy of imidazopyridine derivatives in patients with insomnia. The results indicated significant improvements in sleep onset latency and total sleep time compared to placebo controls, highlighting the potential of this compound as a therapeutic agent for sleep disorders .

Case Study 2: Cancer Cell Lines

In vitro studies using cancer cell lines expressing mutated c-KIT showed that treatment with imidazo[1,2-a]pyridine derivatives resulted in reduced cell viability and proliferation rates. These findings suggest that this compound could be further explored as a potential anti-cancer drug candidate .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Hypnotic/SedativeModulates GABA receptors for sleep disorders
Cancer TreatmentInhibits c-KIT kinase mutations in GISTs
Synthesis MethodMulti-step reactions involving 2-aminopyridines

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazopyridine Core

6-Methyl vs. 7-Substituted Derivatives
  • The acetonitrile group is on a para-substituted phenyl ring rather than directly on the imidazopyridine core . Synthetic Yield: 53%, lower than simpler analogs, possibly due to steric challenges .
  • Compound 15 (): 2-(4-(7-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile

    • Molecular Weight : 316 g/mol
    • Key Difference : Thiophene at position 7 introduces sulfur, which may improve metabolic stability or π-π stacking. The acetonitrile is again on a phenyl ring .
Unsubstituted Core
  • Compound 7 (): 2-(4-(Imidazo[1,2-a]pyridin-3-yl)phenyl)acetonitrile Molecular Weight: 234 g/mol Key Difference: No substituents on the imidazopyridine core, resulting in lower molecular weight and higher ligand efficiency. This simplicity may improve pharmacokinetic properties .

Substituents on the Phenyl Ring

2-Phenyl vs. 2-(4-Methylphenyl)
2-(4-Chlorophenyl)

Functional Group Modifications

Acetonitrile vs. Carboxylic Acid/Amide
  • MM0333.02 (): 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

    • Key Difference : Replacement of nitrile (-CN) with amide (-CONH₂) alters hydrogen-bonding capacity and solubility. Amides are less reactive but may improve metabolic stability .
  • 1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid ():

    • Key Difference : A carboxylic acid group introduces polarity, enhancing water solubility but reducing blood-brain barrier penetration .

Molecular Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Key Substituents
Target Compound 261.32 ~2.5 6-Me, 2-Ph, 3-CN
6-Chloro-2-(4-Cl-Ph) Analog 302.16 ~3.2 6-Cl, 4-Cl-Ph, 3-CN
2-(4-Me-Ph) Analog (MM0333.05) 261.32 ~3.0 6-Me, 4-Me-Ph, 3-CN
Compound 15 (Thiophene) 316 ~2.8 7-Thiophene, 3-CN on phenyl

<sup>a</sup> Estimated using substituent contributions.

Preparation Methods

Detailed Synthesis Steps

  • Step 1 : Amino methylation of the imidazo-pyridine core.
  • Step 2 : Alkylation with methyl iodide to form a quaternary ammonium salt.
  • Step 3 : Reaction with sodium cyanide to introduce the acetonitrile group.

Reaction Conditions and Parameters

The synthesis of this compound requires careful control of reaction conditions to optimize yield and purity. Key parameters include:

  • Temperature : Critical for optimizing reaction rates and yields.
  • Solvents : Selection of appropriate solvents such as acetic acid or methylene chloride can influence reaction efficiency.
  • Reaction Time : Prolonged reaction times may be necessary for complete conversion of intermediates.

Chemical Reactions and Intermediates

The synthesis involves several chemical reactions and intermediates:

Reaction Step Intermediate/Reagent Conditions
Condensation 2-Aminopyridine, α-halo-acetophenone Elevated temperature, solvent
Amino Methylation Imidazo-pyridine, methylamine Mild conditions
Alkylation Quaternary ammonium salt, methyl iodide Controlled temperature
Cyanation Quaternary ammonium salt, sodium cyanide Controlled temperature

Research Findings and Challenges

Research in this area focuses on optimizing synthesis routes to improve yields and reduce costs. Challenges include:

  • Yield Optimization : Achieving high yields while minimizing side reactions.
  • Scalability : Developing processes that can be scaled up for industrial production.
  • Purity : Ensuring high purity of the final product through efficient purification methods.

Q & A

Q. What are the common synthetic routes for (6-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-acetonitrile, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, substituting a halogen atom at the imidazopyridine core with a cyanoethyl group under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous DMF at 80–100°C yields the acetonitrile derivative . Key parameters include:

  • Catalyst loading : 5–10 mol% Pd catalyst.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the product in >70% yield .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • ¹H/¹³C NMR : Characteristic peaks include:
    • Aromatic protons (δ 7.2–8.4 ppm, integrating for phenyl and imidazopyridine rings).
    • Acetonitrile methylene (δ ~3.8–4.0 ppm, singlet).
    • Methyl groups (δ 2.4–2.5 ppm, singlet for the 6-methyl substituent) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 261.13 (calculated for C₁₇H₁₅N₃) .

Q. What methods are recommended for assessing the purity of this compound in preclinical studies?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity ≥95% is required for biological assays .
  • TLC : Monitor reactions using silica plates (ethyl acetate/hexane, 1:1); Rf ~0.5 under UV light .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of this compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Electrophilic regions : The nitrile group and imidazopyridine N-atoms are electron-deficient, making them reactive toward nucleophiles.
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) suggest moderate stability under physiological conditions .
  • Solvent effects : Polar solvents stabilize the zwitterionic resonance forms of the imidazopyridine core .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Structural comparisons : Analogues with substituents at the 6-methyl or phenyl positions (e.g., 4-methylphenyl vs. thiophenyl) exhibit varying antimicrobial or anticancer activities. Use X-ray crystallography (SHELX refinement) to correlate steric/electronic effects with activity .
  • Docking studies : Perform molecular docking (AutoDock Vina) to identify binding affinities with targets like GABAA receptors, which are sensitive to substituent modifications .

Q. What strategies optimize the compound’s solubility and stability in formulation studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% DMSO) to enhance aqueous solubility while minimizing cytotoxicity.
  • pH adjustment : Stability improves at pH 6–7.5 (avoid alkaline conditions due to nitrile hydrolysis) .

Q. How can researchers resolve discrepancies in crystallographic data for imidazopyridine derivatives?

  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning, common in imidazopyridines due to planar stacking .
  • Validation tools : Use PLATON’s ADDSYM to detect missed symmetry elements in low-quality crystals .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in this compound class?

  • Stepwise substitution : Synthesize derivatives with modifications at the 2-phenyl (e.g., electron-withdrawing groups) and 6-methyl positions.
  • Biological assays : Test against standardized models (e.g., E. coli for antimicrobial activity; MTT assay for cytotoxicity) .

Methodological Considerations

Q. How should researchers troubleshoot low yields in the synthesis of this compound?

  • Catalyst screening : Test Pd(OAc)₂/XPhos for improved cross-coupling efficiency.
  • Degassing : Ensure rigorous N₂ purging to prevent palladium oxidation .

Q. What protocols mitigate risks associated with toxic byproducts during synthesis?

  • Waste management : Neutralize cyanide byproducts (from nitrile degradation) with FeSO₄ before disposal.
  • PPE : Use nitrile gloves and fume hoods to handle acetonitrile derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile
Reactant of Route 2
Reactant of Route 2
(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.